2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid
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Overview
Description
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . It is known for its unique structure, which includes a pyrrolidinone ring and a benzoic acid moiety connected by a sulfur atom. This compound is used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets via the formation of covalent bonds, given the presence of the reactive dioxopyrrolidinyl group .
Result of Action
The molecular and cellular effects of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-yl-thiol with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the thiol group of the pyrrolidinone derivative reacts with the carboxylic acid group of benzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-3-YL)thio]acetic acid
- 2-[(2,5-Dioxopyrrolidin-3-YL)thio]propanoic acid
- 2-[(2,5-Dioxopyrrolidin-3-YL)thio]butanoic acid
Uniqueness
Compared to its analogs, 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties such as increased aromaticity and potential for electrophilic aromatic substitution reactions. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHQWTWIDOTRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387817 |
Source
|
Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459421-21-7 |
Source
|
Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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